3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine
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Overview
Description
3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine typically involves multi-step reactions starting from commercially available starting materials. The synthetic route often includes the formation of the indazole core, followed by the introduction of the bromo and ethylpyrazolyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Similar compounds may share some structural features but differ in their specific applications and effects.
Properties
CAS No. |
1527518-34-8 |
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Molecular Formula |
C13H14BrN5 |
Molecular Weight |
320.19 g/mol |
IUPAC Name |
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C13H14BrN5/c1-2-18-7-6-9(16-18)8-19-11-5-3-4-10(15)12(11)13(14)17-19/h3-7H,2,8,15H2,1H3 |
InChI Key |
ZGTFWJGHDADMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2C3=CC=CC(=C3C(=N2)Br)N |
Origin of Product |
United States |
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